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Compound of Interest

Compound Name:
3-(Hydroxymethylene)indolin-2-

one

CAS No.: 63273-23-4

Cat. No.: B1349119 Get Quote

Executive Summary
3-(Hydroxymethylene)indolin-2-one represents the enolic tautomer of 3-formylindolin-2-one.

In the context of kinase inhibition, it functions as a hinge-binding mimetic of the adenine ring of

ATP. Its primary application lies in its reactivity as a "linchpin" intermediate; it allows for the

rapid generation of diverse libraries of 3-substituted indolin-2-ones (e.g., 3-arylidene or 3-

heteroarylidene oxindoles) via Knoevenagel condensation or Schiff base formation.

These derivatives are potent Type I kinase inhibitors, targeting the ATP-binding pocket of

receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, FGFR, and CDKs.

Scientific Foundation & Mechanism of Action
Structural Biology & Binding Mode
The indolin-2-one core mimics the purine scaffold of ATP. The specific role of the 3-

hydroxymethylene group (and its derivatives) is to extend into the hydrophobic pocket adjacent

to the ATP-binding site.

Hinge Region Interaction: The lactam (NH-CO) group of the indolinone core forms a

bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region

(e.g., Glu81 and Leu83 in CDK2).
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Tautomeric Versatility: The compound exists in equilibrium between the formyl (aldehyde)

and hydroxymethylene (enol) forms. The enol form is stabilized by an intramolecular

hydrogen bond, which locks the conformation, aiding in pre-organization for binding or

chemical derivatization.

Pathway Visualization
The following diagram illustrates the structural relationship between the scaffold and the

inhibition of angiogenic signaling pathways.
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Caption: Transformation of the 3-(Hydroxymethylene)indolin-2-one scaffold into potent

kinase inhibitors blocking angiogenic signaling.

Experimental Protocols
Protocol A: Synthesis of Kinase Inhibitor Libraries
Purpose: To utilize 3-(Hydroxymethylene)indolin-2-one as a precursor for generating a library

of potential VEGFR/CDK inhibitors.

Reagents:

Oxindole (Starting material)[1][2][3]

Ethyl formate (Formylating agent)

Sodium ethoxide (Base)

Diverse Pyrroles/Amines (for condensation)

Step-by-Step Methodology:
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Scaffold Preparation (Formylation):

Dissolve oxindole (1.0 eq) in ethanol.

Add Sodium ethoxide (1.2 eq) followed by Ethyl formate (1.5 eq) dropwise at 0°C.

Reflux for 2 hours.[4][5] The solution will turn yellow/orange, indicating the formation of the

sodium salt of 3-hydroxymethyleneindolin-2-one.

Acidify with HCl to precipitate the free enol. Filter and dry.[6]

QC Check: 1H NMR should show a singlet/doublet around 10-11 ppm (aldehyde/enol

proton).

Library Generation (Condensation):

Dissolve 3-(Hydroxymethylene)indolin-2-one (1.0 eq) in ethanol.

Add the target amine or pyrrole (e.g., 2,4-dimethylpyrrole) (1.0 eq).

Add catalytic piperidine (0.1 eq).

Reflux for 3–6 hours. The product (3-substituted indolinone) usually precipitates as a

brightly colored solid (yellow/red).

Validation: Verify structure via LC-MS.

Protocol B: Biochemical Kinase Assay (FRET-based)
Purpose: To evaluate the IC50 of the synthesized derivatives against a target kinase (e.g.,

VEGFR2 or CDK2).

Materials:

Recombinant Kinase (VEGFR2/KDR)

FRET Peptide Substrate (e.g., Z'-LYTE™)

ATP (at Km concentration)
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Test Compounds (dissolved in DMSO)[1][3][7]

Workflow:

Compound Prep: Prepare a 10-point dilution series of the indolinone derivative in DMSO

(Top conc: 10 µM).

Enzyme Mix: Dilute kinase in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35).

Reaction:

Add 2.5 µL Compound.

Add 5 µL Kinase mixture.

Add 2.5 µL ATP/Peptide Substrate mix.

Incubation: Incubate at Room Temperature for 1 hour.

Detection: Add Development Solution (Protease) which cleaves non-phosphorylated peptide.

Read: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation & Analysis
When characterizing inhibitors derived from this scaffold, organize data to highlight Structure-

Activity Relationships (SAR).[4]

Table 1: Example SAR of 3-Substituted Indolin-2-ones
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Compound ID
R-Group (C3
Position)

Target IC50 (nM)
Selectivity
Profile

Scaffold
Hydroxymethylen

e (-CHOH)
CDK2 >10,000

Inactive/Weak

Fragment

IND-001

(3,5-

dimethylpyrrol-2-

yl)

VEGFR2 15
High

(Angiogenesis)

IND-002
(4-methyl-3-

sulfonamide)
CDK2 45

Moderate (Cell

Cycle)

Sunitinib
(5-fluoro...

diethylamino)
Multi 5–50 Broad Spectrum

Interpretation:

The Scaffold itself typically shows weak affinity (>10 µM) because it lacks the hydrophobic

bulk to displace water in the deep ATP pocket.

Condensation transforms the scaffold into a nanomolar inhibitor by engaging the "selectivity

pocket" of the kinase.

Troubleshooting & Optimization (Expert Insights)
Solubility Issues

Problem: Indolinone derivatives are often planar and highly crystalline, leading to poor

aqueous solubility.

Solution: Introduce solubilizing groups (e.g., pyrrolidine, diethylamine) on the C3-substituent

or the indole nitrogen (N1) to improve physicochemical properties without disrupting hinge

binding.

Z/E Isomerism
Observation: 3-substituted indolinones can exist as Z or E isomers around the exocyclic

double bond.
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Impact: The Z-isomer is usually the active form (stabilized by intramolecular H-bonds).

Control: Synthesis in ethanol/piperidine generally favors the thermodynamic Z-isomer.

Confirm geometry using NOESY NMR.

Assay Interference
Warning: Many indolinones are colored (yellow/orange/red). They may quench fluorescence

in FRET or FP assays.

Correction: Always run a "Compound Only" control (no enzyme) to check for

autofluorescence or quenching. Alternatively, use a radioactive ³³P-ATP assay (Gold

Standard) to validate hits.

Experimental Workflow Diagram
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Caption: Integrated workflow from scaffold synthesis to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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